2-bromo-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c17-13-5-2-1-4-12(13)15(19)18-10-16(20,11-7-8-11)14-6-3-9-21-14/h1-6,9,11,20H,7-8,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIRLDIWTFLVBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC=CC=C2Br)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Asymmetric Catalysis
2-Bromo-N-(tert-butyl)benzamide (Compound 12) and 2-Bromo-N-(2-phenyl-2-propyl)benzamide (Compound 13)
- Structural Similarities : Both share the 2-bromo-benzamide core, critical for Suzuki-Miyaura coupling reactions.
- Key Differences :
- Compound 12 : Features a tert-butyl group on the amide nitrogen.
- Compound 13 : Uses a cumyl (2-phenyl-2-propyl) group.
- Reactivity :
Furan-Containing Benzamides
2-Amino-N-furan-2-ylmethyl-benzamide (117507-63-8) and 4-Amino-N-(furan-2-ylmethyl)-3-methylbenzamide (926190-79-6)
- Structural Similarities : Both incorporate a furan ring linked via a methylene group to the amide nitrogen.
- Key Differences :
- The target compound’s furan is part of a larger 2-hydroxyethyl-cyclopropyl-furan substituent, increasing conformational rigidity.
- Reactivity: Furan’s electron-rich π-system may facilitate π-π interactions or hydrogen bonding, influencing catalytic or biological activity. The hydroxyl group in the target compound could enhance solubility or act as a hydrogen bond donor, unlike the amino/methyl groups in these analogs .
Hydroxy-Substituted Benzamides
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Structural Similarities : Contains an N,O-bidentate directing group (hydroxy and amide).
- Key Differences :
- The target compound’s hydroxy group is adjacent to cyclopropyl and furan rings, whereas this analog has a simpler 2-hydroxy-1,1-dimethylethyl chain.
- Reactivity :
Halogenated Benzamides
4-Bromo-N-(2-Chloro-6-Fluorophenyl)-5-Fluoro-2-[(2S)-1,1,1-Trifluoropropan-2-yl]Oxy]Benzamide
- Structural Similarities : Shares a brominated benzamide core.
- Key Differences :
- Multiple halogen substitutions (Br, F, Cl) and a trifluoropropoxy group in the analog vs. the target’s single bromine and cyclopropyl-furan substituent.
- Reactivity :
Comparative Data Table
Q & A
Q. What are the optimal synthetic routes for 2-bromo-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide, and how can reaction conditions be standardized?
The synthesis typically involves a multi-step process:
- Step 1 : Coupling of bromobenzamide with a cyclopropyl-furan-hydroxyl intermediate via nucleophilic acyl substitution. Sodium amide or carbodiimides are common coupling agents .
- Step 2 : Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to achieve >95% purity .
- Key variables : Reaction temperature (60–100°C), solvent polarity (dichloromethane vs. ethanol), and stoichiometric ratios (1:1.2 for amine:benzoyl chloride) significantly impact yield .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR : H and C NMR are critical for verifying the benzamide core, furan protons (δ 6.2–7.4 ppm), and cyclopropane ring protons (δ 1.2–1.8 ppm) .
- X-ray crystallography : Resolves spatial arrangement of the hydroxyl and cyclopropyl groups, with data collection at 150 K to minimize thermal motion artifacts .
- Mass spectrometry (HRMS) : Confirms molecular weight (expected: ~390–400 g/mol) and isotopic pattern matching for bromine .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Thermogravimetric analysis (TGA) : Determines decomposition temperature (typically >200°C) .
- Accelerated stability studies : Store samples at 25°C/60% RH and 40°C/75% RH for 4–12 weeks, monitoring purity via HPLC .
- Light sensitivity : Use amber vials and argon/vacuum sealing to prevent photodegradation of the furan ring .
Q. What methodologies are recommended for determining solubility in biologically relevant solvents?
- Shake-flask method : Measure solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C using UV-Vis spectroscopy (λmax ~270 nm for benzamide) .
- LogP calculation : Computational tools like MarvinSketch predict hydrophobicity (estimated LogP ~2.5–3.0), guiding solvent selection for assays .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be systematically resolved?
- Case example : Discrepancies in IC values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, incubation time). Standardize protocols using reference inhibitors (e.g., staurosporine) and validate via orthogonal assays (SPR vs. fluorescence polarization) .
- Meta-analysis : Pool data from ≥3 independent studies, applying statistical weighting to account for sample size and methodological rigor .
Q. What computational strategies are effective for predicting binding modes with target proteins?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonding with the hydroxyl group and π-π stacking with the furan ring .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, particularly around the cyclopropane moiety .
Q. How do reaction mechanisms differ when modifying substituents on the benzamide or furan rings?
- Electrophilic substitution : Bromine at the 2-position directs further substitution meta to the benzamide carbonyl. DFT calculations (Gaussian 16) reveal charge distribution differences vs. chloro or methoxy analogs .
- Steric effects : Cyclopropyl groups hinder rotation of the hydroxyl-ethyl chain, altering conformational dynamics in solution (verified by NOESY NMR) .
Q. What in vitro and in vivo models are optimal for evaluating toxicity profiles?
- In vitro : HepG2 cells for hepatic toxicity (MTT assay) and hERG inhibition screening (patch-clamp electrophysiology) .
- In vivo : Zebrafish embryos (FET assay) for acute toxicity (LC) and teratogenicity. Dose range: 1–100 µM over 72 h .
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency and selectivity?
Q. What strategies mitigate degradation of the hydroxyl and furan groups during long-term experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
